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molecular formula C9H8ClNO2S B1467875 1-Methyl-1H-indole-6-sulfonyl chloride CAS No. 1041469-95-7

1-Methyl-1H-indole-6-sulfonyl chloride

Cat. No. B1467875
M. Wt: 229.68 g/mol
InChI Key: NNIPJCDUMHKFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079902B2

Procedure details

A solution of 1-methyl-1H-indole-6-sulfonyl chloride (8.764 g, 38.2 mmol) in DCM (190 ml) was treated with n-bromosuccinimide (7.47 g, 42.0 mmol). The resulting mixture was stirred in the dark for 2.5 h, then filtered through a silica gel pad. The filter pad was washed with DCM (2×), and the filtrates were combined. The combined solution was concentrated to give 3-bromo-1-methyl-1H-indole-6-sulfonyl chloride (11.562 g, 37.5 mmol, 98% yield) as an orange solid. 1H NMR (400 MHz, CDCl3) δ=8.08 (dd, J=0.4, 1.7 Hz, 1 H), 7.87-7.80 (m, 1 H), 7.79-7.70 (m, 1 H), 7.42 (s, 1 H), 3.93 (s, 3 H).
Quantity
8.764 g
Type
reactant
Reaction Step One
Quantity
7.47 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([S:11]([Cl:14])(=[O:13])=[O:12])[CH:9]=2)[CH:4]=[CH:3]1.C1C(=O)N([Br:22])C(=O)C1>C(Cl)Cl>[Br:22][C:4]1[C:5]2[C:10](=[CH:9][C:8]([S:11]([Cl:14])(=[O:13])=[O:12])=[CH:7][CH:6]=2)[N:2]([CH3:1])[CH:3]=1

Inputs

Step One
Name
Quantity
8.764 g
Type
reactant
Smiles
CN1C=CC2=CC=C(C=C12)S(=O)(=O)Cl
Name
Quantity
7.47 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
190 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred in the dark for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a silica gel pad
WASH
Type
WASH
Details
The filter pad was washed with DCM (2×)
CONCENTRATION
Type
CONCENTRATION
Details
The combined solution was concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=CN(C2=CC(=CC=C12)S(=O)(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 37.5 mmol
AMOUNT: MASS 11.562 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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